molecular formula C17H18N2O B14952284 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B14952284
M. Wt: 266.34 g/mol
InChI Key: ZADCXKWAUUYQBE-UHFFFAOYSA-N
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Description

1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The general synthetic pathway includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized substituents.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s unique substituents may enhance its binding affinity and specificity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-methyl-2-[1-(3-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C17H18N2O/c1-12-7-6-8-14(11-12)20-13(2)17-18-15-9-4-5-10-16(15)19(17)3/h4-11,13H,1-3H3

InChI Key

ZADCXKWAUUYQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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